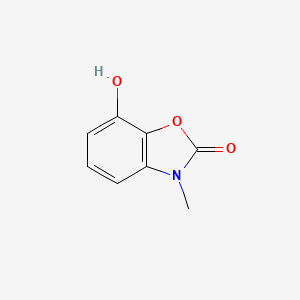

7-hydroxy-3-methyl-2(3H)-benzoxazolone

Description

7-Hydroxy-3-methyl-2(3H)-benzoxazolone is a benzoxazolone derivative characterized by a hydroxyl group at position 7 and a methyl substitution at position 3. Benzoxazolones are heterocyclic compounds recognized as "privileged scaffolds" in medicinal chemistry due to their structural versatility and broad pharmacological activities .

Properties

CAS No. |

91660-78-5 |

|---|---|

Molecular Formula |

C8H7NO3 |

Molecular Weight |

165.15 g/mol |

IUPAC Name |

7-hydroxy-3-methyl-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C8H7NO3/c1-9-5-3-2-4-6(10)7(5)12-8(9)11/h2-4,10H,1H3 |

InChI Key |

FIROFAPALQHSHD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=CC=C2)O)OC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-methyl-2(3H)-benzoxazolone typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of 3-methylsalicylic acid with urea under acidic or basic conditions to form the benzoxazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzoxazole ring, leading to various functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, leading to a variety of functionalized benzoxazole derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 7-hydroxy-3-methyl-2(3H)-benzoxazolone exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoxazolone derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Below is a detailed comparison of 7-hydroxy-3-methyl-2(3H)-benzoxazolone with key analogs:

Table 1: Structural and Functional Comparison of Benzoxazolone Derivatives

Key Findings and Differences

In contrast, methoxy groups enhance lipophilicity, which may favor blood-brain barrier penetration for CNS-targeted activities . 3-Methyl substitution provides steric stabilization without significantly altering electronic properties, unlike bulkier groups (e.g., piperazine), which enhance cytotoxicity via interactions with caspases or AChE .

Cytotoxicity and Apoptosis :

- Chalcone derivatives (e.g., 6-acetyl-2(3H)-benzoxazolone) induce apoptosis in leukemia cells (BV-173) via DNA fragmentation , while piperazine Mannich bases show IC₅₀ values of 10–50 µM in breast cancer (MCF-7) . The 7-hydroxy group may modulate reactive oxygen species (ROS) generation, a mechanism observed in antioxidant-active 3-alkyl derivatives .

Enzyme Inhibition :

- Piperazine-substituted derivatives inhibit AChE (Ellman’s method, IC₅₀: ~20 µM) , whereas 5-chloro analogs exhibit analgesic effects via cyclooxygenase (COX) inhibition . The target compound’s hydroxyl group could interact with catalytic residues in enzymes like caspases or kinases.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for 6-methoxy derivatives (e.g., Claisen-Schmidt condensation or Mannich reaction) . However, introducing a hydroxyl group may require protection/deprotection steps to avoid side reactions.

Contradictions and Limitations

- Activity Variability : Piperazine derivatives show variable cytotoxicity across cell lines (e.g., MCF-7 vs. SKW-3), suggesting substituent-dependent selectivity .

- Hydroxy Group Trade-offs : While 7-hydroxy may improve solubility, it could reduce metabolic stability compared to methoxy or chloro groups, as seen in 5-chloro derivatives with prolonged analgesic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.